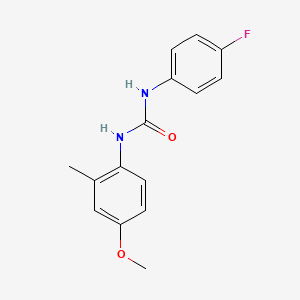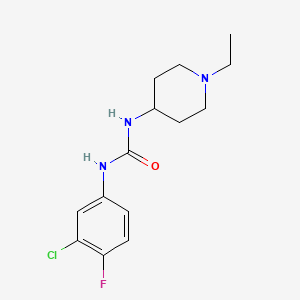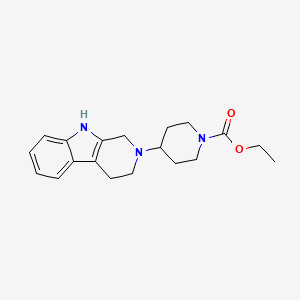
N-(3-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as FPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPB is a bipiperidine derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(3-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it has been suggested that its affinity for the sigma-1 receptor may play a role in its therapeutic effects. The sigma-1 receptor is known to modulate various cellular processes, including calcium signaling and protein folding, and its activation has been shown to have neuroprotective effects. It has been suggested that this compound may act as an allosteric modulator of the sigma-1 receptor, which may result in its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In one study, this compound was shown to have neuroprotective effects in a mouse model of Alzheimer's disease, where it was able to improve cognitive function and reduce amyloid-beta accumulation. This compound has also been shown to have analgesic effects in animal models of pain, where it was able to reduce pain sensitivity. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety, where it was able to reduce anxiety-like behaviors.
Advantages and Limitations for Lab Experiments
N-(3-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high purity and specificity for the sigma-1 receptor. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited availability. This compound has been shown to have low toxicity in animal models, but its safety in humans is not yet known. In addition, this compound is not commercially available, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of N-(3-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various diseases, including neurodegenerative diseases and pain. Another direction is to develop more potent and selective sigma-1 receptor modulators that may have improved therapeutic effects and fewer side effects. Finally, future research may focus on the development of new synthetic methods for the production of this compound and other sigma-1 receptor modulators.
Synthesis Methods
The synthesis of N-(3-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that includes the reaction of 3-pyridinemethanol with 3-(furan-3-yl)methyl-1,4-dichloropiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the intermediate with 3-carboxy-1,4-diaminopiperidine. The synthesis of this compound has been reported in various research articles, and the purity of the final product has been confirmed through various analytical techniques, including NMR and HPLC.
Scientific Research Applications
N-(3-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic applications in various scientific fields, including neuroscience and pharmacology. This compound has been reported to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection, calcium signaling, and protein folding. This compound has been shown to have potential neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use as an analgesic and anxiolytic agent.
properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-14-19-7-12-28-17-19)20-4-2-9-26(16-20)21-5-10-25(11-6-21)15-18-3-1-8-23-13-18/h1,3,7-8,12-13,17,20-21H,2,4-6,9-11,14-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMNFASLDDKPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5342879.png)
![2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol](/img/structure/B5342885.png)


![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)
![methyl 5-methyl-2-{[(2-methylphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5342905.png)
![N~2~-(aminocarbonyl)-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}glycinamide](/img/structure/B5342906.png)
![2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide](/img/structure/B5342923.png)
![N~1~,N~1~-dimethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5342930.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)